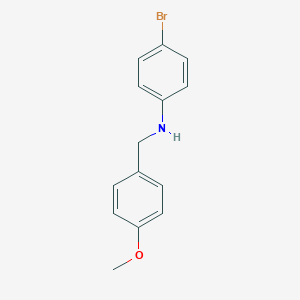

4-bromo-N-(4-methoxybenzyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

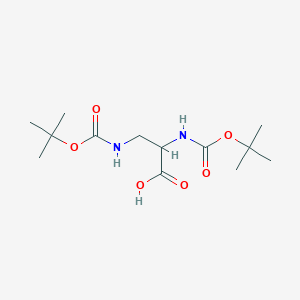

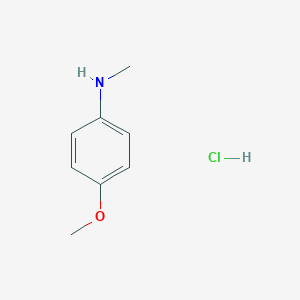

4-bromo-N-(4-methoxybenzyl)aniline is a chemical compound with the molecular formula C14H14BrNO . It has a molecular weight of 292.17 g/mol . The IUPAC name for this compound is 4-bromo-N-[(4-methoxyphenyl)methyl]aniline .

Molecular Structure Analysis

The molecular structure of 4-bromo-N-(4-methoxybenzyl)aniline consists of a hydrophobic benzene ring and an amino group . The compound has a rotatable bond count of 4 . The InChI key for this compound is LJKLYFDMLGYRCA-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving 4-bromo-N-(4-methoxybenzyl)aniline are not available, similar compounds like 4-bromoaniline can react with acids and powerful oxidizing agents .Physical And Chemical Properties Analysis

4-bromo-N-(4-methoxybenzyl)aniline has a computed XLogP3-AA value of 4.1, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The topological polar surface area is 21.3 Ų .Aplicaciones Científicas De Investigación

Synthesis and Chemical Characterization

4-bromo-N-(4-methoxybenzyl)aniline and its derivatives are extensively studied for their synthesis and chemical properties. Schiff bases derived from similar compounds have been synthesized and characterized, showing potential for antimicrobial activity and forming stable binary complexes with metal ions like Co(II), Ni(II), and Cu(II) (Upadhyay, Zala, & Bhatt, 2020). This demonstrates the compound's relevance in the development of new materials with potential biological and chemical applications.

Structural and Vibrational Analysis

The compound's structure and vibrational properties have been analyzed through various spectroscopic methods. For example, the analysis of 4-Methoxy-N-(nitrobenzylidene)-aniline, a closely related compound, provided insights into its chemical, antimicrobial activity, and non-linear optical (NLO) properties through computational studies and vibrational analysis (Subi, Dhas, Balachandran, & Joe, 2022). Such studies are crucial for understanding the compound's potential in optical applications and as antimicrobial agents.

Liquid Crystalline Properties

The research on derivatives of 4-bromo-N-(4-methoxybenzyl)aniline also extends into the study of liquid crystalline properties. For instance, compounds with a bromopropyloxy chain attached to a phenyl ring showed enantiotropic smectic phases, indicating the potential for use in liquid crystal displays and other technologies requiring controlled anisotropic properties (Yeap, Ooi, Kubo, & Ito, 2012).

Optical and Material Applications

Synthesized derivatives have shown significant potential in optical applications and material science. For example, the synthesis and characterization of organic NLO materials, such as 4-Bromo-4′-hydroxybenzylidene aniline, highlight their utility in photonics and as materials with high second harmonic generation efficiency (Jothi, Vasuki, Babu, & Ramamurthi, 2014). Such properties are essential for the development of new optical devices and materials with specialized electronic characteristics.

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-bromo-N-[(4-methoxyphenyl)methyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO/c1-17-14-8-2-11(3-9-14)10-16-13-6-4-12(15)5-7-13/h2-9,16H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJKLYFDMLGYRCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24805996 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-bromo-N-(4-methoxybenzyl)aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B168278.png)

![tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane](/img/structure/B168316.png)

![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)

![1H-Indeno[1,2-d]pyrimidin-4(5H)-one](/img/structure/B168336.png)